molecular formula C12H17ClN2O2 B8548047 2-Chloro-6-diethylamino-isonicotinic acid ethyl ester

2-Chloro-6-diethylamino-isonicotinic acid ethyl ester

Cat. No. B8548047
M. Wt: 256.73 g/mol
InChI Key: LCFBXMRHVRUHBA-UHFFFAOYSA-N
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Patent
US08598208B2

Procedure details

A solution of 2,6-dichloroisonicotinic acid ethyl ester (14.0 g, 63.6 mmol) in diethylamine (25 mL) is stirred at 100° C. for 7 h. The volatile compounds are evaporated and the residue is purified by CC on silica gel eluting with heptane:EA 9:1 to give 2-chloro-6-diethylamino-isonicotinic acid ethyl ester (10.1 g, contains 2-chloro-6-diethylamino-isonicotinic acid methyl ester which forms during the transfer of the reaction mixture into a round bottom flask using methanol); LC-MS: tR=1.09 min.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[C:9]([Cl:11])[N:8]=[C:7](Cl)[CH:6]=1)[CH3:2]>C(NCC)C>[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:6]=[C:7]([N:8]([CH2:9][CH3:10])[CH2:7][CH3:6])[N:8]=[C:9]([Cl:11])[CH:10]=1)[CH3:2]

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
C(C)OC(C1=CC(=NC(=C1)Cl)Cl)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)NCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatile compounds are evaporated
CUSTOM
Type
CUSTOM
Details
the residue is purified by CC on silica gel eluting with heptane:EA 9:1

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=CC(=NC(=C1)N(CC)CC)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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